4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide
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Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Carbazole Moiety: The carbazole derivative can be introduced via nucleophilic substitution or coupling reactions.
Formation of the Butanamide Linker: This step involves the reaction of the intermediate with a butanoyl chloride or similar reagent under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the benzotriazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Use as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influence on signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the carbazole moiety.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide: Lacks the benzotriazine core.
Uniqueness
The presence of both the benzotriazine and carbazole moieties in 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide |
InChI |
InChI=1S/C23H23N5O2/c29-21(13-6-14-28-23(30)17-8-2-4-11-19(17)26-27-28)24-20-12-5-9-16-15-7-1-3-10-18(15)25-22(16)20/h1-4,7-8,10-11,20,25H,5-6,9,12-14H2,(H,24,29) |
InChI Key |
VFBGFIPJLOCBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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